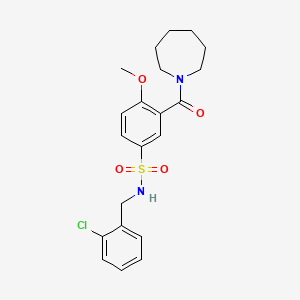![molecular formula C19H21FN2O5S B15153415 ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B15153415.png)
ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorophenyl group, a methylsulfonyl group, and an alanyl amino group attached to a benzoate ester. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 4-fluoroaniline with a suitable sulfonylating agent, such as methylsulfonyl chloride, under basic conditions to form N-(4-fluorophenyl)-N-methylsulfonylamine.
Coupling with Alanyl Amino Group: The intermediate is then coupled with an alanyl amino group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide ions or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (R-NH2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Hydroxylated or aminated derivatives
Aplicaciones Científicas De Investigación
Ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, its fluorophenyl group may interact with cellular membranes, affecting cell signaling pathways.
Comparación Con Compuestos Similares
Ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate can be compared with other similar compounds, such as:
Methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate: Similar structure but with a glycyl amino group instead of an alanyl amino group.
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds have a similar sulfonylphenyl group but are based on an indole scaffold.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H21FN2O5S |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
ethyl 2-[2-(4-fluoro-N-methylsulfonylanilino)propanoylamino]benzoate |
InChI |
InChI=1S/C19H21FN2O5S/c1-4-27-19(24)16-7-5-6-8-17(16)21-18(23)13(2)22(28(3,25)26)15-11-9-14(20)10-12-15/h5-13H,4H2,1-3H3,(H,21,23) |
Clave InChI |
ZEBWNMFVDUQPNC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1NC(=O)C(C)N(C2=CC=C(C=C2)F)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15153337.png)
![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B15153345.png)
![N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B15153349.png)
![4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B15153357.png)
![ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B15153361.png)
![2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15153364.png)

![2-(3,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B15153386.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B15153392.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B15153406.png)
![N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15153410.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(propan-2-yloxy)propan-1-amine](/img/structure/B15153413.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153427.png)
